![molecular formula C12H9ClO4 B11858736 6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid](/img/structure/B11858736.png)
6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is characterized by its chromene ring structure, which is substituted with chlorine, methyl, and carboxylic acid groups.
Vorbereitungsmethoden
The synthesis of 6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, using environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups on the chromene ring, leading to the formation of new compounds.
Substitution: The chlorine atom on the chromene ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include potassium carbonate, propargyl bromide, and sodium azides. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, such as enzyme inhibition and receptor binding. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid can be compared with other similar coumarin derivatives, such as:
7-Hydroxy-4-methyl coumarin: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Coumarin-3-carboxamide analogues: These compounds have been studied for their potential therapeutic applications, such as pancreatic lipase inhibition. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H9ClO4 |
---|---|
Molekulargewicht |
252.65 g/mol |
IUPAC-Name |
6-chloro-4,7-dimethyl-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C12H9ClO4/c1-5-3-9-7(4-8(5)13)6(2)10(11(14)15)12(16)17-9/h3-4H,1-2H3,(H,14,15) |
InChI-Schlüssel |
MSQJYLMHYGQAAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.